(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol: is an organic compound characterized by the presence of an iodine atom, a cyclopentane ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable cyclopentane derivative.
Hydroxylation: The hydroxyl group is introduced through reactions such as hydroboration-oxidation or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and hydroxylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol serves as a building block for the synthesis of more complex organic molecules.
Biology:
Radiolabeling: The iodine atom in this compound can be used for radiolabeling, making it useful in biological studies and imaging.
Medicine:
Radiopharmaceuticals: This compound can be used in the development of radiopharmaceuticals for diagnostic and therapeutic purposes.
Industry:
Material Science: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol depends on its application. In radiopharmaceuticals, the iodine atom allows for imaging and therapeutic effects through radioactive decay. The compound may interact with specific molecular targets, such as proteins or nucleic acids, depending on its functionalization and use.
Comparison with Similar Compounds
(2R)-2-(2-bromoethyl)-2-methylcyclopentan-1-ol: Similar structure but with a bromine atom instead of iodine.
(2R)-2-(2-chloroethyl)-2-methylcyclopentan-1-ol: Similar structure but with a chlorine atom instead of iodine.
(2R)-2-(2-fluoroethyl)-2-methylcyclopentan-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness:
Properties
CAS No. |
918813-49-7 |
---|---|
Molecular Formula |
C8H15IO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
(2R)-2-(2-iodoethyl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C8H15IO/c1-8(5-6-9)4-2-3-7(8)10/h7,10H,2-6H2,1H3/t7?,8-/m1/s1 |
InChI Key |
MYQUQMVPZMJSKK-BRFYHDHCSA-N |
Isomeric SMILES |
C[C@@]1(CCCC1O)CCI |
Canonical SMILES |
CC1(CCCC1O)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.